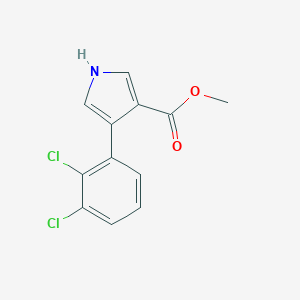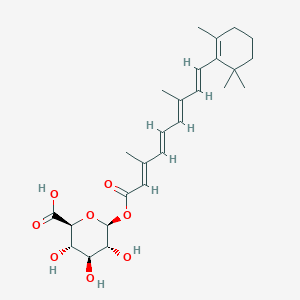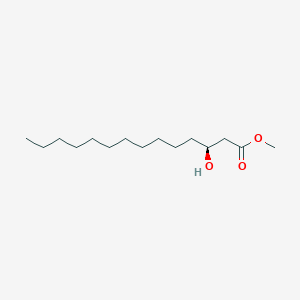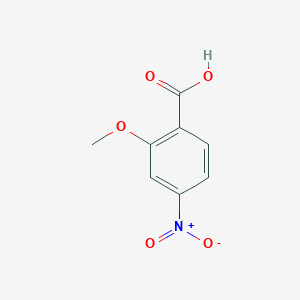
tert-Butyl-L-N-Benzyloxycarbonylazetidin-2-carboxylat
Übersicht
Beschreibung
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under specific conditions .
Wissenschaftliche Forschungsanwendungen
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate typically involves the reaction of azetidine-2-carboxylic acid with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, leading to the formation of substituted products.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, di-tert-butyl dicarbonate for protection, and various bases and acids to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The protected amine can later be deprotected under acidic conditions, such as with trifluoroacetic acid, to yield the free amine . The molecular targets and pathways involved include the formation and cleavage of the carbamate linkage, which is crucial for the compound’s protective function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate include:
tert-Butyloxycarbonyl (Boc) protected amines: These compounds also use the Boc group for amine protection and have similar stability and deprotection conditions.
Benzyl carbamate protected amines: These compounds use benzyl carbamate for amine protection but may have different stability and deprotection profiles.
The uniqueness of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate lies in its specific structure, which provides a balance of stability and ease of deprotection, making it particularly useful in complex synthetic processes .
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S)-azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVYAKZFWXQFT-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451037 | |
| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153704-88-2 | |
| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)






